

# Comparative Purity Analysis of D-(-)-3-Phosphoglyceric Acid Disodium Salt from Various Suppliers

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## Compound of Interest

Compound Name: *D-(-)-3-Phosphoglyceric acid disodium*

Cat. No.: *B10769853*

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D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate metabolite in fundamental biochemical pathways, including glycolysis and the Calvin cycle. Its purity is of paramount importance for researchers, scientists, and professionals in drug development to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of **D-(-)-3-Phosphoglyceric acid disodium** salt from three hypothetical major suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data and protocols.

## Data Summary

The following table summarizes the quantitative purity analysis of 3-PGA disodium salt from the different suppliers.

Parameter	Supplier A	Supplier B	Supplier C
Purity by HPLC (%)	99.2	98.5	99.5
Enzymatic Assay (%)	98.9	97.8	99.1
Moisture Content (%)	1.5	2.1	1.2
2-Phosphoglyceric Acid (%)	0.3	0.8	0.1
Other Impurities (%)	0.5	0.7	0.4

## Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the percentage of 3-PGA and its related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Anion-exchange column (e.g., Agilent Bio-WAX).
- Mobile Phase: A gradient of sodium phosphate buffer.
- Detection: UV absorbance at 210 nm.
- Procedure:
  - Prepare a standard solution of D-(-)-3-Phosphoglyceric acid of known concentration.
  - Dissolve the samples from each supplier in the mobile phase to a concentration of 1 mg/mL.
  - Inject 10  $\mu$ L of each sample and the standard solution into the HPLC system.

- The percentage purity is calculated by comparing the peak area of the analyte in the sample to that of the standard.

## Enzymatic Assay for Functional Purity

This assay determines the biologically active fraction of 3-PGA.

- Principle: The assay is based on the conversion of 3-PGA to 2-PGA by the enzyme phosphoglycerate mutase, with the subsequent reactions leading to the oxidation of NADH, which can be monitored spectrophotometrically.
- Reagents:
  - Triethanolamine buffer
  - Magnesium chloride
  - EDTA
  - NADH
  - ATP
  - Glyceraldehyde-3-phosphate dehydrogenase
  - Phosphoglycerate kinase
- Procedure:
  - A reaction mixture containing all reagents except the sample is prepared.
  - The sample solution is added to initiate the reaction.
  - The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
  - The concentration of active 3-PGA is calculated based on the rate of this decrease.

## Moisture Content Analysis (Karl Fischer Titration)

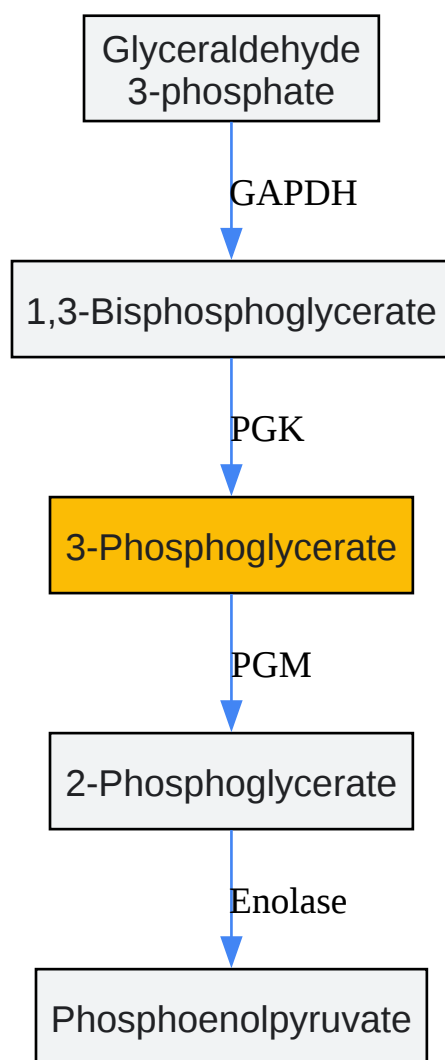
This method determines the water content in the samples.

- Instrumentation: A Karl Fischer titrator.
- Reagent: Karl Fischer reagent.
- Procedure:
  - A known weight of the 3-PGA sample is dissolved in a suitable solvent.
  - The solution is titrated with the Karl Fischer reagent.
  - The endpoint is detected by a change in potential, and the water content is calculated.

## Visualizations

### Biochemical Context: Role of 3-PGA in Glycolysis

The following diagram illustrates the position of D-(-)-3-Phosphoglyceric acid in the glycolytic pathway.

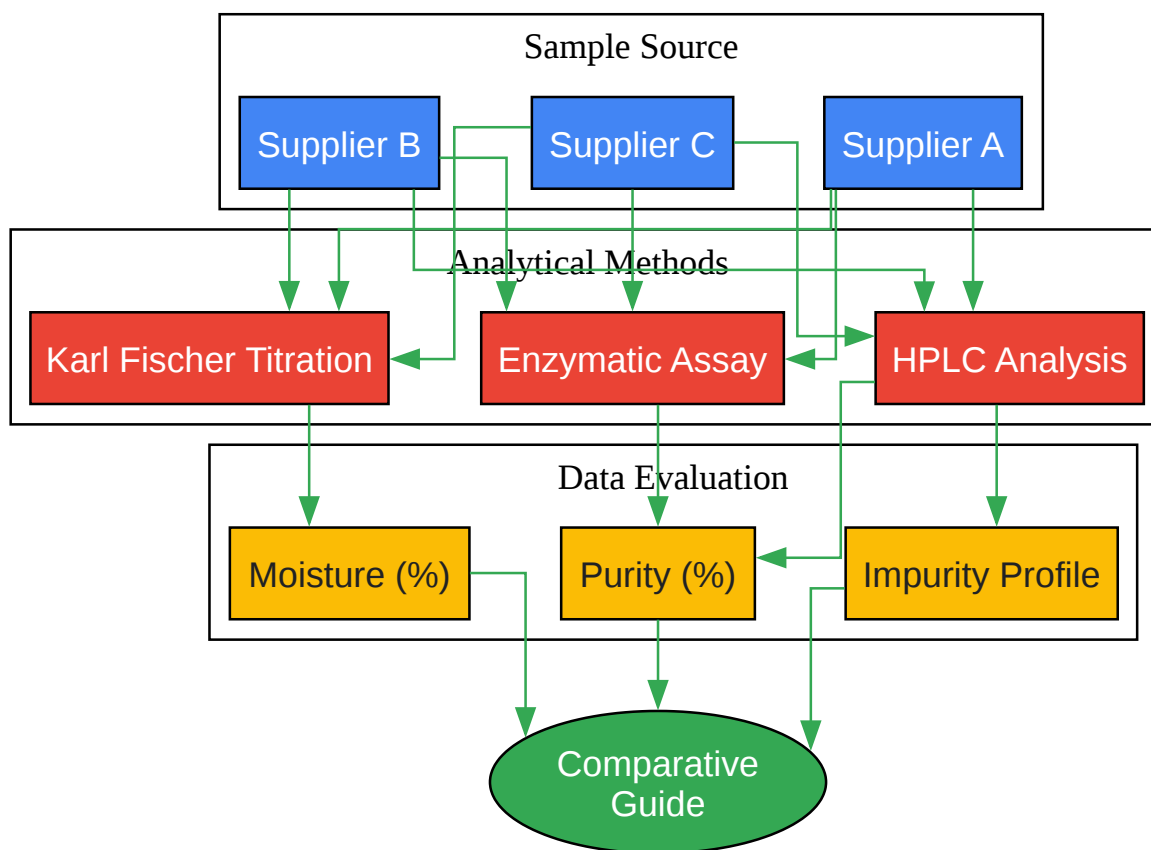


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Caption: Role of 3-PGA in the Glycolysis Pathway.

## Experimental Workflow for Purity Analysis

The diagram below outlines the logical flow of the experimental procedures used for the comparative analysis.



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Caption: Experimental Workflow for Purity Analysis.

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